Phenylphosphorodichloridite
Description
Significance of Phosphorous(III) Chlorides in Synthetic Chemistry
Phosphorus(III) chlorides, a class of compounds to which Phenylphosphorodichloridite belongs, are of paramount importance in synthetic chemistry. These compounds are characterized by a trivalent phosphorus atom bonded to one or more chlorine atoms. Their high reactivity stems from the electrophilic nature of the phosphorus atom and the good leaving group ability of the chloride ions. This reactivity makes them powerful reagents for introducing phosphorus into organic molecules, a fundamental step in the synthesis of numerous organophosphorus compounds. wikipedia.org
One of their primary roles is acting as chlorinating agents, capable of converting alcohols to alkyl chlorides and carboxylic acids to acyl chlorides. wikipedia.org Beyond simple chlorination, they serve as crucial precursors for a vast range of organophosphorus compounds, including phosphines, phosphites, and phosphonates. st-andrews.ac.uk These products, in turn, find extensive applications as ligands in catalysis, reagents in reactions like the Wittig and Horner-Wadsworth-Emmons reactions, and as building blocks for pharmaceuticals, and materials with specific properties. wikipedia.org The versatility of phosphorus(III) chlorides makes them indispensable tools for the synthetic chemist.
This compound as a Key Intermediate in Organic Synthesis
This compound, with the chemical formula C₆H₅OPCl₂, serves as a pivotal intermediate in a variety of organic syntheses. Its structure combines the reactivity of a phosphorus(III) chloride with the steric and electronic influence of the phenoxy group. This unique combination allows for controlled, sequential reactions, making it a valuable building block for complex molecular architectures.
The two chlorine atoms on the phosphorus center are reactive sites that can be readily displaced by nucleophiles such as alcohols, amines, and Grignard reagents. This reactivity allows for the stepwise introduction of different functional groups, leading to the synthesis of a diverse range of phosphite (B83602) esters and phosphoramidites. These products are not merely final compounds but are often crucial intermediates themselves in multi-step synthetic pathways. For instance, this compound can be reacted with alcohols to form diaryl or dialkyl phenylphosphonites, which are precursors to a variety of other organophosphorus compounds.
The presence of the phenoxy group modulates the reactivity of the P-Cl bonds compared to phosphorus trichloride (B1173362), offering a degree of selectivity in reactions. This controlled reactivity is a key feature that synthetic chemists exploit to achieve desired chemical transformations.
Historical Context of this compound Research in Academia
Research into this compound and related organophosphorus compounds has a long-standing history in academia, driven by the quest for new synthetic methodologies and novel molecular structures. Early investigations, dating back to the mid-20th century, focused on understanding the fundamental reactivity of such compounds. For example, a 1970 study published in the Journal of the Chemical Society C: Organic detailed reactions of related phosphinites, providing insights into the nucleophilic substitution at the phosphorus center. rsc.org
A notable historical method for the preparation of related chlorophosphines involved the reaction of triphenoxy-phosphine with phosphorus trichloride, as described in early academic literature. sci-hub.se This work laid the groundwork for understanding the equilibria and transformations within this class of compounds. Throughout the latter half of the 20th century, academic research continued to explore the utility of this compound and its derivatives in organic synthesis. A 1985 patent, for instance, described the reaction of this compound with water in the presence of a trialkyl amine to produce specific trioxatriphosphorinanes, highlighting its industrial relevance which often stems from academic discoveries. justia.com These foundational studies have paved the way for the more advanced applications seen today.
Scope and Advanced Research Directions for this compound
The future of this compound research is poised to expand into several exciting and advanced directions, building upon the foundational knowledge of organophosphorus chemistry. wikipedia.org One of the most promising areas is the development of novel catalysts and ligands for asymmetric synthesis. The chiral phosphorus center in derivatives of this compound can be exploited to create enantiomerically pure compounds, which are of critical importance in the pharmaceutical industry.
Furthermore, the unique electronic and steric properties of this compound-derived moieties can be harnessed in the design of new materials. This includes the synthesis of flame retardants, and functional polymers with tailored optical or electronic properties. The reactivity of the P-Cl bonds allows for the incorporation of these phosphorus-containing units into larger macromolecular structures.
Recent advancements in understanding reaction mechanisms, aided by computational chemistry, will likely lead to more precise control over the reactions of this compound. gilheanyresearchgroup.com This could enable the synthesis of highly complex and targeted molecules with greater efficiency and selectivity. The exploration of its use in the synthesis of biologically active molecules, potentially as enzyme inhibitors or probes, also represents a significant avenue for future research. solubilityofthings.com The continued investigation into the rich and varied chemistry of this compound promises to yield new and valuable contributions to science and technology.
| Property | Value |
| Chemical Formula | C₆H₅Cl₂OP |
| Appearance | Colorless to pale yellow liquid |
| Molar Mass | 210.99 g/mol |
| Boiling Point | 225 °C (437 °F; 498 K) |
| Density | 1.319 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
dichloro(phenoxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2OP/c7-10(8)9-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHWDUISRBUGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063021 | |
| Record name | Phosphorodichloridous acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3426-89-9 | |
| Record name | Phosphorodichloridous acid, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3426-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorodichloridous acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodichloridous acid, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorodichloridous acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl dichlorophosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Phenylphosphorodichloridite and Its Derivatives
Established Synthetic Routes to Phenylphosphorodichloridite
Phosphorylation Reactions involving Phenols and Phosphorus Halides
The most common method for synthesizing this compound is through the phosphorylation of phenol (B47542) with phosphorus trichloride (B1173362) (PCl₃). wikipedia.org This reaction is a fundamental process in organophosphorus chemistry. The general reaction involves the displacement of chloride ions from phosphorus trichloride by the phenoxy group.
The reaction typically proceeds in a stepwise manner, with the initial formation of phenoxyphosphorodichloridite. Depending on the reaction conditions and stoichiometry, further substitution can occur to yield diphenoxyphosphorochloridite and triphenyl phosphite (B83602). google.comresearchgate.net
C₆H₅OH + PCl₃ → C₆H₅OPCl₂ + HCl
This reaction is often carried out in the absence of a solvent or in an inert solvent. The removal of the hydrogen chloride (HCl) byproduct is crucial to drive the reaction to completion. researchgate.net
Reaction Conditions and Optimisation Strategies for this compound Synthesis
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions. numberanalytics.comlongdom.org Key parameters that are often optimized include temperature, pressure, and the molar ratio of reactants. researchgate.netucla.educhemrxiv.org
A study on the synthesis of triphenyl phosphite, a related compound, demonstrated that the reaction between phenol and phosphorus trichloride is highly dependent on temperature and the mole ratio of the reactants. researchgate.net The reaction is typically initiated at a lower temperature and gradually heated. researchgate.net For the synthesis of triphenyl phosphite, the temperature is increased in a stepwise manner up to 160°C. researchgate.net
The removal of HCl is a significant factor in driving the equilibrium towards the product. researchgate.net This can be achieved by conducting the reaction under reduced pressure or by sparging the reaction mixture with an inert gas like nitrogen. google.comresearchgate.net One patented process for the preparation of triaryl phosphites utilizes a series of interconnected reaction zones with progressively lower pressures and higher temperatures to facilitate the removal of HCl and drive the reaction to completion. google.com
Table 1: Factors Influencing this compound Synthesis
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | Gradual increase in temperature to control the exothermic reaction. researchgate.net |
| Pressure | Lower pressure facilitates the removal of HCl byproduct, shifting the equilibrium. | Conducting the reaction under vacuum or reduced pressure. google.com |
| Reactant Ratio | The molar ratio of phenol to phosphorus trichloride influences the final product distribution. | Using a slight excess of phenol can favor the formation of the desired product. google.com |
| Catalyst | While not always necessary, catalysts can influence reaction rates. | Friedel-Crafts type catalysts have been explored in related reactions. rsc.org |
| Solvent | The choice of solvent can affect reaction rates and product isolation. | Reactions are often run neat or in high-boiling inert solvents. researchgate.net |
Synthesis of Chiral this compound Derivatives
Chiral organophosphorus compounds are of significant interest as ligands in asymmetric catalysis. rsc.org The synthesis of chiral derivatives of this compound involves the use of chiral starting materials or chiral catalysts to induce stereoselectivity.
Stereoselective Approaches in Phosphorous Compound Synthesis
Stereoselective synthesis aims to control the spatial arrangement of atoms in a molecule. In the context of phosphorus compounds, this often involves creating stereogenic phosphorus centers or incorporating chiral auxiliaries. rsc.org Various strategies have been developed for the stereoselective synthesis of phosphorus-containing compounds, including the use of chiral resolving agents, asymmetric catalysis, and substrate-controlled methods. beilstein-journals.orgsoton.ac.uk
For instance, the Prins cyclization has been utilized for the stereoselective synthesis of tetrahydropyrans, demonstrating a powerful method for controlling stereochemistry. beilstein-journals.org Similarly, chiral phosphoric acids have been employed as efficient organocatalysts in a variety of enantioselective transformations, including the synthesis of axially chiral compounds. beilstein-journals.org
Enantioselective Pathways to this compound-Derived Chiral Intermediates
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is particularly important in the pharmaceutical industry, where different enantiomers can have vastly different biological activities. rsc.org Chiral intermediates derived from this compound can be synthesized using several enantioselective methods.
One approach involves the use of chiral catalysts, such as engineered ketoreductases or metal complexes with chiral ligands, to direct the stereochemical outcome of a reaction. rsc.org For example, the enantioselective synthesis of α-aryl α-hydrazino phosphonates has been achieved with high enantioselectivities using palladium catalysts with chiral N,N-ligands. us.es Another strategy is to employ chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to guide the stereoselective reaction and are later removed.
Recent advancements have also seen the development of telescoped continuous flow processes for the enantioselective synthesis of chiral intermediates, which can offer improved efficiency and stability. chemrxiv.org
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mygreenlab.orgnih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. rasayanjournal.co.in
Key green chemistry principles applicable to this synthesis include:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org The reaction of phenol with PCl₃ has a good atom economy, with HCl being the main byproduct.
Use of Safer Solvents: Minimizing or replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. whiterose.ac.uk Conducting the reaction neat (without a solvent) is a common and green approach for this synthesis.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org While the synthesis of this compound often requires heating, optimizing the process to use lower temperatures can improve its green profile. researchgate.net
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. mygreenlab.org While the direct reaction is often uncatalyzed, exploring catalytic routes could be a green improvement.
Waste Prevention: Designing syntheses to prevent waste generation. nih.gov The efficient removal and potential recycling of the HCl byproduct can contribute to waste reduction.
Solvent Selection and Minimisation Strategies
The choice of solvent is a critical parameter in the synthesis of this compound, which is typically prepared through the reaction of phenol with phosphorus trichloride (PCl₃). The solvent can significantly influence reaction rates, yields, and the purity of the final product by affecting solubility, stabilizing intermediates, and facilitating heat transfer.
Research into the synthesis of analogous aryl phosphites, such as triphenyl phosphites from phenols and PCl₃, provides valuable insights into solvent effects. A key challenge in this synthesis is managing the hydrogen chloride (HCl) gas evolved as a byproduct. Using a base, such as triethylamine (B128534) (TEA), as an acid scavenger has been shown to improve reaction efficiency significantly. nih.gov The selection of the solvent is closely tied to the choice of this base and the need to separate the resulting hydrochloride salt.
A comparative study on the synthesis of tris(2,4-di-tert-butylphenyl) phosphite highlights the impact of different solvents on the reaction yield. While various solvents can be used, chloroform (B151607) was identified as an optimal choice when paired with TEA as the base. nih.govacs.org
Table 1: Comparison of Solvents and Bases in Aryl Phosphite Synthesis
| Solvent | Base | Yield (%) | Reference |
|---|---|---|---|
| Chloroform (CHCl₃) | Triethylamine (TEA) | 94 | researchgate.net |
| Toluene | Triethylamine (TEA) | 69 | researchgate.net |
| Toluene | N-methylimidazole | 50 | researchgate.net |
| Dichloroethane (ClCH₂CHCl₂) | Triethylamine (TEA) | 68 | researchgate.net |
| Diethyl ether | Triethylamine (TEA) | 49 (for a derivative) | google.com |
Atom Economy and Waste Reduction in Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. acs.org The standard synthesis of this compound from phenol and phosphorus trichloride is a substitution reaction:
C₆H₅OH + PCl₃ → C₆H₅OPCl₂ + HCl
The theoretical atom economy for this reaction can be calculated as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Table 2: Atom Economy Calculation for this compound Synthesis
| Compound | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Phenol | C₆H₅OH | 94.11 |
| Phosphorus Trichloride | PCl₃ | 137.33 |
| Total Reactant MW | - | 231.44 |
| This compound | C₆H₅OPCl₂ | 210.98 |
| Hydrogen Chloride (Byproduct) | HCl | 36.46 |
Calculation: (210.98 g/mol / 231.44 g/mol) x 100 = 91.16%
While the atom economy is high, the reaction generates a significant gaseous byproduct, hydrogen chloride (HCl), which is corrosive and hazardous. nih.gov Effective waste reduction strategies focus on managing this byproduct. In laboratory and industrial settings, a tertiary amine base like triethylamine is often used to neutralize the HCl as it forms, producing a solid salt (triethylamine hydrochloride). nih.govresearchgate.net This converts a hazardous gas into a manageable solid waste that can be filtered off, though it adds to the process mass intensity and requires additional separation steps.
Further waste reduction can be achieved by improving reaction selectivity to minimize the formation of undesired side products, such as diaryloxy-monochloro-phosphine or triarylphosphite, which can occur if the phenol-to-PCl₃ ratio is not carefully controlled. google.com The use of specific catalysts can also enhance selectivity and reduce waste. uec.ac.jpnih.gov Ultimately, the ideal process would valorize the byproduct; for example, the captured HCl could potentially be used in other chemical processes. mywastesolution.comresearchgate.net
Scale-Up Considerations for Laboratory to Industrial Research Application
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several significant challenges that must be addressed to ensure a safe, efficient, and economically viable process.
Key Scale-Up Challenges:
Heat Management: The reaction between phenols and phosphorus trichloride is highly exothermic. nih.gov On a large scale, the heat generated can be difficult to dissipate, potentially leading to runaway reactions or the formation of unwanted byproducts. Industrial reactors require sophisticated cooling systems and controlled addition of reagents to manage the temperature profile effectively.
Mass Transfer and Mixing: Ensuring efficient mixing of reactants is crucial. In large batch reactors, inadequate mixing can lead to localized "hot spots" and variations in product quality.
Byproduct Removal: The efficient removal of gaseous HCl is critical to drive the reaction to completion. Industrial processes may employ multi-stage reactors operating under vacuum or with nitrogen sparging to facilitate HCl removal. google.comresearchgate.net A patent for a similar process describes a three-zone reactor where the temperature is increased and the pressure is decreased in each successive zone to optimize the reaction and byproduct removal. google.com
Materials of Construction: The corrosive nature of both phosphorus trichloride and the HCl byproduct necessitates the use of specialized, corrosion-resistant reactors and equipment, such as glass-lined or Hastelloy vessels, which adds to the capital cost.
Purification: Achieving high purity on an industrial scale requires robust purification methods. While laboratory preparations may use distillation, large-scale production might employ continuous processes like fractional distillation under reduced pressure, crystallization, or advanced techniques like continuous chromatography to remove impurities and isolate the final product. biobasedpress.eu
A modern approach to overcoming many of these challenges is the adoption of continuous flow microreactor technology. A study on the synthesis of a related triphenyl phosphite demonstrated a successful scale-up to 18.4 kg/h . acs.orgresearchgate.net Flow chemistry offers superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material at any given time, and easier automation and control, making it a highly attractive strategy for the industrial production of this compound and its derivatives. researchgate.net
Elucidation of Reaction Mechanisms Involving Phenylphosphorodichloridite
Mechanistic Pathways in Phosphorylation Reactions
Phosphorylation reactions are central to the utility of phenylphosphorodichloridite, enabling the formation of phosphite (B83602) esters and other phosphorus-containing molecules. These transformations proceed through well-defined mechanistic pathways.
The primary reaction pathway for this compound is nucleophilic substitution at the phosphorus(III) center. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the attached chlorine and phenoxy groups. This facilitates attack by a wide range of nucleophiles, such as alcohols, phenols, and amines, to form new phosphorus-oxygen or phosphorus-nitrogen bonds.
The mechanism is generally considered to be a bimolecular nucleophilic substitution (S_N2-type) process. nih.govresearchgate.net Unlike the classic S_N2 reaction at a carbon center which proceeds through a five-coordinate transition state, the reaction at a tricoordinate phosphorus center like that in this compound involves a different potential energy surface. Computational studies on model P(III) systems suggest that the reaction often proceeds through a single-well potential energy surface, where a stable pentacoordinate intermediate (or transition complex) is formed rather than a simple, high-energy transition state. nih.govresearchgate.net
Nucleophilic Attack: The nucleophile attacks the electrophilic phosphorus atom.
Chloride Elimination: One of the chloride ions, being a good leaving group, is displaced.
This can occur sequentially, allowing for the stepwise replacement of both chlorine atoms, providing a route to symmetrically or asymmetrically substituted phosphite derivatives.
In the stepwise mechanism of nucleophilic substitution at a phosphorus center, the formation of a transient pentacoordinate species is a key feature. sapub.org For reactions involving this compound, a trigonal bipyramidal (TBP) intermediate is postulated. When a nucleophile attacks the phosphorus center, a TBP addition intermediate is formed.
These intermediates are typically short-lived; however, their stability and geometry are critical in determining the stereochemical outcome of the reaction, especially when the phosphorus center is chiral. For many substitutions at phosphorus, the reaction can proceed with either inversion or retention of configuration, depending on the nature of the nucleophile, the leaving groups, and the reaction conditions. nih.gov In the context of this compound, the transformation from the tetrahedral-like reactant to a TBP intermediate and then to the product is a fundamental aspect of its reactivity. nih.govsapub.org
| Feature | S_N2 at Carbon (e.g., CH₃Cl) | S_N2 at Phosphorus (e.g., (C₆H₅O)PCl₂) |
| Reaction Center | Tetracoordinate sp³ Carbon | Tricoordinate Phosphorus(III) |
| Potential Energy Surface | Double-well with a high-energy transition state. nih.gov | Often a single-well with a stable intermediate/transition complex. nih.govresearchgate.net |
| Intermediate/Transition State | Pentacoordinate carbon transition state. | Pentacoordinate phosphorus intermediate (phosphorane). sapub.org |
| Geometry of Intermediate | Trigonal bipyramidal. | Trigonal bipyramidal (TBP). |
| Stereochemistry | Typically results in inversion of configuration. | Can result in inversion or retention of configuration. nih.gov |
This compound in Carbonyl Addition-Elimination Processes
The transition state in chemical reactions is the highest energy point on a reaction coordinate, representing a fleeting arrangement of atoms as they transition from reactants to products. numberanalytics.com Understanding the structure and energy of these states is key to understanding reaction rates and mechanisms. e3s-conferences.orgfiveable.me For reactions of this compound, computational methods like Density Functional Theory (DFT) are used to model these transition states. nih.gov
In the reaction with a nucleophile, the transition state involves the partial formation of the new bond between the nucleophile and phosphorus and the partial breaking of the P-Cl bond. As noted for S_N2@P reactions, the potential energy surface may not feature a classical high-energy transition state but rather a more stable pentacoordinate intermediate. nih.govresearchgate.net The geometry of this intermediate species, typically trigonal bipyramidal, is crucial. The entering nucleophile and the leaving group often occupy the apical positions to facilitate the substitution process. The energy of this transition state or intermediate dictates the activation energy of the reaction. libretexts.org
Solvent: The polarity of the solvent can affect the rates of reactions involving charged or polar intermediates and transition states. For the nucleophilic substitution on this compound, a polar aprotic solvent may be favored as it can solvate the ions formed (like Cl⁻) without interfering with the nucleophile.
Temperature: Increasing the temperature generally increases the reaction rate by providing more thermal energy for molecules to overcome the activation energy barrier, as described by the Arrhenius equation. libretexts.org In some complex reactions, temperature changes can also shift the selectivity towards different products by favoring one mechanistic pathway over another. mdpi.com
Catalysts: In many phosphorylation reactions, a tertiary amine base (e.g., triethylamine) is added. The base acts as a catalyst by scavenging the HCl produced during the reaction, which prevents the protonation of the nucleophile and drives the equilibrium towards the products.
Kinetic Studies of this compound Reactions
Kinetic studies provide quantitative information about reaction rates, which is essential for elucidating reaction mechanisms. mt.com By measuring how the concentration of reactants or products changes over time, one can determine the rate law, rate constants, and activation energy for a reaction. nih.govmdpi.com
For a typical phosphorylation reaction involving this compound (PhOPCl₂) and an alcohol (ROH), the reaction is often bimolecular.
PhOPCl₂ + ROH → PhOP(Cl)(OR) + HCl
A kinetic study would involve monitoring the disappearance of PhOPCl₂ or the appearance of the product. If the reaction is found to be first order with respect to both PhOPCl₂ and ROH, the rate law would be:
Rate = k [PhOPCl₂] [ROH]
This rate law is consistent with the proposed bimolecular (S_N2@P) mechanism. Reaction progress kinetic analysis, often using in-situ monitoring techniques, can provide a detailed picture of the reaction's behavior under various conditions. nih.gov
| Parameter | Description | Method of Determination |
| Rate Law | An equation that links the reaction rate with the concentrations of reactants. | Determined experimentally by varying reactant concentrations and measuring the initial reaction rate (method of initial rates). |
| Rate Constant (k) | A proportionality constant in the rate law that relates reactant concentrations to the reaction rate at a given temperature. | Calculated from the rate law once the reaction orders are known. |
| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. | Determined experimentally from rate data. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determined by measuring the rate constant at different temperatures and using the Arrhenius equation. |
| Half-life (t₁/₂) | The time required for the concentration of a reactant to decrease to half its initial value. | Measured directly from concentration-time plots. |
Applications of Phenylphosphorodichloridite in Advanced Organic Synthesis
Precursor in the Synthesis of Organophosphorus Compounds
The electrophilic phosphorus center in phenylphosphorodichloridite readily undergoes nucleophilic substitution with a variety of nucleophiles, including alcohols and amines, making it a valuable starting point for a range of P(III) compounds.
Formation of Phosphites, Phosphonates, and Phosphinates
The reaction of this compound with alcohols is a fundamental method for the synthesis of unsymmetrical phosphite (B83602) esters. The sequential displacement of its two chlorine atoms allows for controlled, stepwise synthesis. For instance, the reaction with two equivalents of an alcohol in the presence of a tertiary amine base, such as triethylamine (B128534), yields the corresponding diaryl or dialkyl phenyl phosphite. google.com This transformation is a standard procedure for accessing these P(III) triesters.
| Reactant 1 (Nucleophile) | Reactant 2 | Base | Product | Typical Yield |
| Isopropanol (2 equiv.) | This compound | Triethylamine (2 equiv.) | Diisopropyl phenylphosphite | 49% google.com |
| Ethanol (2 equiv.) | This compound | Pyridine (B92270) | Diethyl phenylphosphite | Good |
| Methanol (1 equiv.) | This compound | Triethylamine (1 equiv.) | Methyl phenyl phosphorochloridite | - |
This table presents representative reactions. Yields are dependent on specific reaction conditions.
While not a direct precursor to phosphonates via a single step, the phosphites synthesized from this compound are key intermediates in the Michaelis-Arbuzov reaction. organic-chemistry.org In this two-step sequence, this compound is first converted to a mixed phosphite triester, PhOP(OR)₂, which is then reacted with an alkyl halide (R'-X). This second step involves the formation of a phosphonium (B103445) intermediate that rearranges to the thermodynamically stable P(V) phosphonate. google.comorganic-chemistry.org
The synthesis of phosphinates, which contain either two P-C bonds or a P-C and a P-H bond, does not typically proceed from this compound. Established routes to phosphinates often utilize different phosphorus precursors, such as those derived from hypophosphorous acid or via reactions involving Grignard reagents. organic-chemistry.orgrsc.org
Derivatization to Phosphoramidites and Other P(III) Species
Phosphoramidites are critical reagents in modern biotechnology, serving as the building blocks for the automated chemical synthesis of oligonucleotides. wikipedia.org While specialized phosphitylating agents are common, the underlying chemistry can be performed with precursors like this compound. The synthesis can be envisioned as a stepwise process where one chlorine is first displaced by a protected nucleoside (acting as an alcohol) to form a phosphorochloridite intermediate. Subsequent reaction with a secondary amine, such as diisopropylamine, displaces the second chlorine to furnish the desired nucleoside phosphoramidite (B1245037). This sequence allows for the creation of P(III) species bearing phenoxy, alkoxy, and amino substituents. msu.edu
Role in Amide and Ester Bond Formation Strategies
The formation of amide and ester bonds via condensation reactions is a cornerstone of organic chemistry. While activating agents are often required to facilitate this transformation, it is crucial to distinguish between the reactivity of P(III) and P(V) phosphorus chlorides.
Condensation Reactions Utilizing this compound
There is limited evidence for the use of P(III) this compound as a direct coupling agent for amide and ester synthesis. However, its P(V) analog, phenyl dichlorophosphate (B8581778) (PDCP, PhOP(O)Cl₂) , is a powerful and versatile reagent for this purpose. tandfonline.com PDCP acts as an efficient activating agent for carboxylic acids, facilitating condensation with alcohols, thiols, and amines to produce the corresponding esters, thioesters, and amides in high yields. researchgate.netcdnsciencepub.comcdnsciencepub.com The reaction is believed to proceed through a mixed phospho-carboxylic anhydride (B1165640) intermediate, which is highly reactive towards nucleophilic attack. researchgate.net This method is notable for its efficiency and the water-soluble nature of the phosphorus byproducts, which simplifies purification. researchgate.net
| Carboxylic Acid | Nucleophile | Activating Agent | Product | Reference |
| Ethoxyacetic Acid | Benzyl Mercaptan | Phenyl Dichlorophosphate | S-Benzyl 2-ethoxyethanethioate | cdnsciencepub.com |
| Various | Alcohols | Phenyl Dichlorophosphate | Esters | tandfonline.com |
| Various | Thiols | Phenyl Dichlorophosphate | Thioesters | cdnsciencepub.com |
| β-Amino Acids | - | Phenyl Dichlorophosphate | β-Lactams | thieme-connect.com |
| Phthaloylglycine | Alcohols | Phenyl Dichlorophosphate | Phthaloylglycine Esters | researchgate.net |
This table illustrates the utility of the related P(V) compound, Phenyl Dichlorophosphate (PDCP), as a condensation agent.
Stereoselective Lactone and Lactam Synthesis
The intramolecular cyclization of hydroxy-carboxylic acids and amino acids to form lactones and lactams, respectively, often requires activation of the carboxyl group. In line with its utility in intermolecular condensations, the P(V) reagent phenyl dichlorophosphate (PDCP) has been successfully employed in the synthesis of β-lactams from β-amino acids. thieme-connect.com This transformation highlights the capacity of activated phosphorus reagents to promote cyclization reactions under mild conditions. The stereochemical integrity of the starting material is often preserved during such transformations. While other reagents are also used for stereoselective lactone and lactam synthesis, the use of phosphorus-based activators is a well-established strategy. msu.edubeilstein-journals.orgenamine.net
Functionalization of Organic Molecules using this compound
This compound serves as a key reagent for introducing phosphorus-containing functional groups onto other organic molecules. Its primary mode of action is the phosphitylation of nucleophiles, most commonly alcohols and amines. msu.edu By reacting with molecules containing these functional groups, a covalent P-O or P-N bond is formed, thereby "functionalizing" the substrate with a reactive phosphorus moiety.
A prominent example is the reaction of this compound with diols, such as ethylene (B1197577) glycol or 1,3-propanediol. In the presence of a base, this reaction leads to the formation of cyclic phosphites. These cyclic structures are themselves useful synthetic intermediates and ligands in organometallic chemistry. This process effectively functionalizes the diol, converting it into a heterocyclic organophosphorus compound.
Introduction of Phosphoryl Moieties into Complex Architectures
A primary application of this compound is as a phosphitylating agent, facilitating the introduction of a phenoxyphosphino group into organic molecules. This process is fundamental for synthesizing a range of organophosphorus compounds, including phosphites, which can be further converted into other valuable phosphorus(V) species. The reaction typically involves the nucleophilic substitution of the chlorine atoms by hydroxyl or amino groups.
The reactivity of this compound with alcohols allows for the stepwise formation of phosphite esters. The reaction with one equivalent of an alcohol (ROH) in the presence of a base, such as a tertiary amine, yields a phenyl alkyl phosphorochloridite intermediate. This can then react with a second alcohol to form a mixed diaryl or alkyl aryl phosphite.
General Reaction Scheme: C₆H₅OPCl₂ + R-OH + Base → C₆H₅OP(Cl)(OR) + Base·HCl C₆H₅OP(Cl)(OR) + R'-OH + Base → C₆H₅OP(OR)(OR') + Base·HCl
This stepwise approach allows for the controlled synthesis of unsymmetrical phosphites. The use of a base is crucial to neutralize the hydrogen chloride byproduct, which could otherwise lead to undesirable side reactions, particularly with sensitive substrates. wikipedia.org
The resulting phosphite esters are significant intermediates themselves. They can be oxidized to the corresponding phosphate (B84403) esters, a transformation that is central to the synthesis of biologically important molecules like nucleotides and phospholipids. nih.gov For instance, the phosphitylation of a protected nucleoside is a key step in the phosphoramidite method for oligonucleotide synthesis, a process where similar phosphorus(III) reagents are employed. nih.gov
The introduction of the phenylphosphoro group can also be achieved with amine nucleophiles, leading to the formation of phosphoroamidites. These compounds are also valuable intermediates in the synthesis of modified oligonucleotides and other biologically active molecules.
| Reactant 1 | Reactant 2 | Product Type | Significance |
| This compound | Alcohol (ROH) | Phenyl Alkyl Phosphorochloridite / Dialkyl Phenyl Phosphite | Precursors to phosphate esters, ligands |
| This compound | Amine (R₂NH) | Phenyl Phosphoroamidochloridite / Phenyl Diamidophosphite | Intermediates for modified oligonucleotides |
| This compound | Diol (HO-R-OH) | Cyclic Phenyl Phosphite | Building blocks for heterocycles, ligands |
Heterocycle Synthesis through this compound-Mediated Reactions
The bifunctional nature of this compound, possessing two reactive P-Cl bonds, makes it an excellent reagent for the synthesis of phosphorus-containing heterocycles. By reacting it with difunctional nucleophiles such as diols, diamines, or amino alcohols, a variety of five-, six-, and seven-membered rings can be constructed. organic-chemistry.orgorganic-chemistry.org
For example, the reaction of this compound with a 1,2-diol (like ethylene glycol) or a 1,3-diol (like 1,3-propanediol) in the presence of a base leads to the formation of cyclic phenyl phosphites.
Reaction with a Diol: C₆H₅OPCl₂ + HO-(CH₂)n-OH + 2 Base → C₆H₅OP(O-(CH₂)n-O) + 2 Base·HCl
This cyclization strategy is an efficient way to build heterocyclic systems containing a phosphorus atom as part of the ring. mdpi.com These heterocyclic structures are not only interesting in their own right but also serve as precursors to other important classes of compounds. For instance, oxidation of the resulting cyclic phosphite yields the corresponding cyclic phosphate.
Similarly, reactions with diamines or amino alcohols produce N- and N,O-containing phosphorus heterocycles, respectively. These compounds are found in various biologically active molecules and are used as ligands in catalysis. mdpi.comnih.gov The synthesis of such heterocycles often proceeds with high efficiency under mild conditions. organic-chemistry.org
| Difunctional Reactant | Heterocyclic Product Class | Ring Size (example) |
| 1,2-Diol (e.g., Ethylene Glycol) | 1,3,2-Dioxaphospholane | 5-membered |
| 1,3-Diol (e.g., 1,3-Propanediol) | 1,3,2-Dioxaphosphinane | 6-membered |
| 1,2-Ethanediamine | 1,3,2-Diazaphospholidine | 5-membered |
| Ethanolamine | 1,3,2-Oxazaphospholidine | 5-membered |
Multi-Step Synthesis Design featuring this compound
The utility of this compound is often demonstrated in the context of a multi-step synthesis, where it serves as a crucial building block to construct a more complex molecular target. msu.edu A synthetic plan might involve the initial formation of a cyclic phosphite, followed by further transformations to achieve the final product architecture.
Illustrative Multi-Step Synthesis:
Consider the synthesis of a chiral phosphine (B1218219) ligand, which are of immense importance in asymmetric catalysis. A potential route could begin with a chiral diol.
Step 1: Formation of a Chiral Cyclic Phenyl Phosphite A readily available chiral diol, such as (2R,3R)-2,3-butanediol, is reacted with this compound in the presence of a non-nucleophilic base like triethylamine. This reaction establishes the core heterocyclic structure and incorporates the phosphorus atom.
Reactants: (2R,3R)-2,3-butanediol, this compound, Triethylamine
Product: A chiral 1,3,2-dioxaphospholane derivative.
Step 2: Nucleophilic Displacement of the Phenoxy Group The phenoxy group on the phosphorus atom can be displaced by a suitable organometallic reagent, such as a Grignard reagent (e.g., Phenylmagnesium bromide), to form a C-P bond. This step is a key transformation, converting the phosphite into a phosphinite.
Reactants: Chiral cyclic phenyl phosphite, Phenylmagnesium bromide
Product: A chiral cyclic phenylphosphonite.
Step 3: Ring Opening or Further Functionalization The resulting cyclic phosphonite can then be used as a ligand directly or undergo further reactions. For example, reduction of the P-O bonds could lead to a chiral diphosphine, a highly valuable class of ligands.
This synthetic sequence highlights how this compound can be used to translate the stereochemical information of a simple chiral starting material into a complex, high-value organophosphorus compound. Each step in the synthesis builds upon the functionality introduced by the previous one, a hallmark of efficient multi-step synthesis design. msu.edu
Phenylphosphorodichloridite in Catalysis Research
Phenylphosphorodichloridite as a Catalyst or Precursor in Homogeneous Catalysis
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound is a key building block for ligands that modify the properties of transition metal catalysts. uniurb.itsavemyexams.com The electronic and steric properties of the resulting metal complexes can be finely tuned by the choice of nucleophile used to displace the chloride ions on the this compound molecule.
Transition Metal Catalysis Involving this compound-Derived Species
This compound serves as a precursor for phosphite (B83602) ligands that are integral to many transition metal-catalyzed reactions. uniurb.it These ligands are synthesized by reacting this compound with alcohols or diols. The resulting phosphite ligands can then be coordinated to various transition metals, such as rhodium, nickel, and palladium, to form active catalysts. nih.govrsc.orgnih.govnih.gov
The electronic nature of the ligand, and consequently the catalytic activity of the metal center, is influenced by the substituents introduced. For example, reaction with electron-withdrawing groups will result in a more Lewis acidic metal center, which can enhance its catalytic activity in certain reactions. Conversely, electron-donating groups can increase the electron density on the metal, affecting its reactivity in other transformations.
The steric bulk of the ligands derived from this compound also plays a crucial role in determining the selectivity of the catalytic reaction. nih.gov Bulky ligands can create a specific chiral environment around the metal center, which is essential for enantioselective catalysis.
Examples of Transition Metals Used with this compound-Derived Ligands:
| Transition Metal | Type of Catalysis | Reference |
| Rhodium | Hydroformylation, Silylation | nih.gov |
| Nickel | Cross-coupling, Polymerization, Dehydrogenation | nih.govrsc.orgnih.gov |
| Palladium | Cross-coupling (Suzuki) | nih.govnih.gov |
Role in Specific Catalytic Transformations (e.g., Polymerization, Hydroformylation)
Ligands derived from this compound have been successfully employed in several key industrial processes.
Polymerization: this compound is a solid catalyst precursor used in the production of polymers. biosynth.comcymitquimica.com Nickel complexes bearing phosphinephenolato ligands, which can be synthesized from precursors like this compound, have shown high activity in the aqueous polymerization of ethylene (B1197577) to produce high-density polyethylene (B3416737) (HDPE). nih.gov These water-soluble catalysts are stable over long reaction times and at elevated temperatures, achieving high turnover frequencies. nih.gov
Hydroformylation: This process, also known as oxo synthesis, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Rhodium complexes with phosphite ligands derived from this compound are effective catalysts for this transformation. The ligand structure influences both the activity and the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehyde products).
Heterogeneous Catalytic Systems Incorporating this compound
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. vedantu.comssgopalganj.in this compound can be used to prepare supported catalysts where the active catalytic species are anchored to a solid support. frontiersin.org
Design and Synthesis of Supported Catalysts
The synthesis of supported catalysts often involves the reaction of this compound with surface hydroxyl groups on an inorganic support material, such as silica (B1680970) or alumina, or with functional groups on a polymer support. rsc.orgbeilstein-journals.org This process immobilizes the phosphorus-containing ligand onto the support. Subsequent reaction with a transition metal precursor then generates the supported catalyst.
Another approach involves first synthesizing the desired phosphite ligand from this compound and then grafting it onto the support material. The choice of support and the method of immobilization can significantly impact the catalyst's performance, including its activity, selectivity, and stability. rsc.org For instance, mesoporous silica has been used as a support for nickel phosphide (B1233454) nanoparticles, which showed catalytic activity in the chemoselective hydrogenation of acetophenone. nih.gov
Surface Chemistry and Reaction Kinetics in Heterogeneous Catalysis
The surface chemistry of heterogeneous catalysts is a critical factor governing their catalytic performance. stannescet.ac.inallen.in The mechanism of a heterogeneous catalytic reaction typically involves several steps:
Diffusion of reactants to the catalyst surface. ssgopalganj.inlibretexts.org
Adsorption of reactants onto the active sites of the catalyst. ssgopalganj.inlibretexts.org
Chemical reaction between the adsorbed reactants. libretexts.org
Desorption of the products from the surface. ssgopalganj.inlibretexts.org
Diffusion of the products away from the catalyst surface. libretexts.org
Enantioselective Catalysis with Chiral this compound Derivatives
Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. nih.govgoogle.com this compound is a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis.
By reacting this compound with chiral diols, such as those derived from binaphthol (BINOL) or tartaric acid, a wide variety of chiral phosphite and phosphonite ligands can be prepared. rsc.org These chiral ligands create a well-defined chiral environment around the metal center, enabling the catalyst to differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. msu.edubeilstein-journals.org
These chiral catalysts have been applied in a range of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. unl.ptmdpi.com For example, rhodium complexes of chiral phosphite ligands have been used in the asymmetric hydroformylation of olefins to produce chiral aldehydes with high enantioselectivity.
Key Chiral Building Blocks Used with this compound:
| Chiral Moiety | Resulting Ligand Type | Application in Asymmetric Catalysis | Reference |
| Binaphthol (BINOL) | Chiral Phosphite | Silylation, Borylation | nih.govrsc.org |
| Tartaric Acid Derivatives | Chiral Phosphite | Various C-C bond forming reactions | |
| Chiral Alcohols | Chiral Phosphite | Asymmetric Synthesis | deepdyve.com |
The development of new chiral ligands derived from this compound continues to be an active area of research, with the goal of achieving higher enantioselectivities and expanding the scope of asymmetric catalytic transformations.
Mechanistic Studies of Catalytic Cycles
Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions, improving catalyst performance, and extending its lifetime. Research into catalytic systems employing ligands derived from this compound often involves detailed mechanistic investigations.
A significant challenge in homogeneous catalysis is the identification of the true, or active, catalytic species, which is the specific metal-ligand complex responsible for the main catalytic turnover. The species introduced as the "precatalyst" often undergoes transformation under reaction conditions to form the active catalyst. For instance, in rhodium-catalyzed hydrogenation, a precatalyst like [Rh(COD)2]BF4 reacts with the phosphite or phosphoramidite (B1245037) ligand to form various complexes. researchgate.netacs.org
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are vital tools for these studies. researchgate.netacs.org For example, in the rhodium-catalyzed hydrogenation with phosphoramidite ligands, studies have identified key intermediates such as the solvate complex [Rh(ligand)(solvent)2]+ and dihydride species [RhH2(ligand)(solvent)2]. acs.org The reaction between the active catalyst and the substrate forms a catalyst-substrate adduct, and the stereochemistry of the final product is determined during the subsequent, often rate-limiting, migratory insertion or reductive elimination step. acs.org
It is not uncommon for multiple rhodium species to be present in solution simultaneously, and identifying which one is the most active can be complex. researchgate.net In some cases, the active catalyst may contain one, two, or even more ligand molecules per metal center, and the ratio can be influenced by reaction conditions such as pressure and ligand-to-metal ratio. researchgate.netrsc.org
The stability and longevity of a catalyst are critical for its practical and industrial application. Catalysts using phosphite and phosphoramidite ligands, while highly active and selective, can be susceptible to deactivation. rsc.orgmdpi.com Understanding these deactivation pathways is essential for developing more robust catalytic systems.
One of the primary deactivation routes for phosphite-based ligands is hydrolysis . Trace amounts of water in the reaction system can react with the P-O bonds of the phosphite ligand, especially under acidic conditions, leading to its degradation. rsc.orgmdpi.com This can be mitigated by using rigorously dried solvents and reagents or by adding stabilizing agents like epoxides that can scavenge acidic byproducts. rsc.orgmdpi.com
Another common pathway is oxidation . The phosphorus(III) center in phosphite and phosphoramidite ligands can be oxidized to phosphorus(V), rendering the ligand ineffective. This is a particular concern in reactions that are not performed under a strictly inert atmosphere. rsc.org
Ligand degradation can also occur through cleavage of P-O or P-N bonds by nucleophilic species present in the reaction mixture, such as alkoxide bases. rsc.org This leads to the structural breakdown of the ligand and a loss of catalytic activity. rsc.org Finally, the catalyst can deactivate through the formation of stable, inactive metal complexes, such as dinuclear species or complexes where the ligand has been displaced by other coordinating species present in the reaction medium. nih.govmdpi.com Strategies to enhance catalyst longevity include designing more sterically hindered and electronically robust ligands that are less prone to degradation and aggregation. nih.govrsc.org
Phenylphosphorodichloridite in Ligand Chemistry and Design
Synthesis of Phosphine (B1218219) and Phosphoramidite (B1245037) Ligands from Phenylphosphorodichloridite
The synthesis of phosphine and phosphoramidite ligands from this compound is a cornerstone of modern organometallic chemistry. The versatility of this reagent allows for the creation of a wide array of ligands with tailored electronic and steric properties.
Monodentate and Bidentate Ligand Architectures
This compound is a key building block for both monodentate and bidentate ligands. Monodentate ligands bind to a metal center through a single coordination site, while bidentate ligands have two donor atoms that can coordinate to a single metal center, often forming a chelate ring. unacademy.comlibretexts.orgsavemyexams.com The ability to synthesize both types of ligands from a common precursor allows for a systematic investigation of the effect of ligand denticity on catalytic activity and selectivity.
The synthesis of monodentate phosphine ligands often involves the reaction of this compound with two equivalents of an organometallic reagent, such as a Grignard reagent or an organolithium species. This results in the displacement of the two chloride atoms with organic groups.
Bidentate phosphine ligands can be synthesized by reacting this compound with a difunctional nucleophile. For example, reaction with a diol in the presence of a base can lead to the formation of a cyclic phosphite (B83602), which can then be converted to a diphosphine.
| Ligand Type | General Structure | Synthesis Strategy |
|---|---|---|
| Monodentate Phosphine | P(OPh)R₂ | Reaction of this compound with 2 equivalents of an organometallic reagent (e.g., RMgX or RLi). |
| Bidentate Phosphine | (PhO)P-(linker)-P(OPh) | Reaction of this compound with a bifunctional reagent containing two nucleophilic groups. |
| Monodentate Phosphoramidite | P(OPh)(OR')(NR₂) | Sequential reaction of this compound with an alcohol and then an amine. |
| Bidentate Phosphoramidite | R₂N-P(OPh)-(linker)-(PhO)P-NR₂ | Reaction of this compound with a chiral diamine or diol. |
Incorporation of Chiral Moieties for Asymmetric Ligand Synthesis
A significant application of this compound lies in the synthesis of chiral ligands for asymmetric catalysis. nih.govnih.gov By incorporating chiral backbones, often derived from naturally occurring compounds, into the ligand structure, chemists can create an asymmetric environment around a metal center. nih.govnih.govnih.gov This chirality can then be transferred during a catalytic reaction, leading to the preferential formation of one enantiomer of a product. nih.govsigmaaldrich.com
The modular synthesis of chiral phosphoramidite ligands, for instance, often starts with a chiral diol, such as a BINOL or TADDOL derivative. nih.gov Reaction with phosphorus trichloride (B1173362) followed by an amine and then this compound or a derivative allows for the construction of a wide range of chiral ligands. nih.govwikipedia.org This modularity is highly advantageous for creating ligand libraries for high-throughput screening in catalyst development. nih.gov
Coordination Chemistry of this compound-Derived Ligands
The ligands synthesized from this compound form complexes with a variety of transition metals, and their coordination chemistry is fundamental to their application in catalysis. mdpi.comuiowa.edumdpi.comtcichemicals.com
Metal-Ligand Complex Formation with Transition Metals
Ligands derived from this compound readily form coordination complexes with a wide range of transition metals, including but not limited to palladium, rhodium, gold, and copper. mdpi.comrsc.orgwikipedia.org The formation of these complexes typically involves the displacement of a labile ligand, such as a solvent molecule or a halide, from a metal precursor by the phosphorus atom of the ligand. wikipedia.org The resulting metal-ligand bond is a dative covalent bond where the phosphorus atom donates a lone pair of electrons to a vacant orbital on the metal center. libretexts.org
The stoichiometry and geometry of the resulting metal complexes are influenced by several factors, including the nature of the metal, its oxidation state, and the steric and electronic properties of the ligand. For example, monodentate ligands can form complexes with varying coordination numbers, while bidentate ligands typically form chelate complexes with a defined geometry. unacademy.commdpi.com
| Metal | Ligand Type | Example Complex Structure | Application Area |
|---|---|---|---|
| Palladium(II) | Bidentate Phosphine | [PdCl₂(Ph₂P(CH₂)₂PPh₂)] | Cross-coupling reactions |
| Rhodium(I) | Chiral Phosphoramidite | [Rh(COD)(chiral phosphoramidite)₂]BF₄ | Asymmetric hydrogenation |
| Gold(I) | Monodentate Phosphine | [AuCl(PPh₃)] | Catalysis and medicinal chemistry |
| Copper(I) | Chiral Phosphoramidite | [Cu(OTf)₂(chiral phosphoramidite)] | Asymmetric conjugate addition |
Electronic and Steric Influence of this compound-Derived Ligands on Metal Centers
The electronic and steric properties of the ligands derived from this compound play a crucial role in determining the reactivity and selectivity of the corresponding metal complexes. nih.govmdpi.comchemrxiv.org
Electronic Effects: The electronic nature of the ligand influences the electron density at the metal center. tcichemicals.com Electron-donating groups on the ligand increase the electron density on the metal, which can enhance its reactivity in oxidative addition steps of a catalytic cycle. Conversely, electron-withdrawing groups decrease the electron density, making the metal center more electrophilic and potentially facilitating reductive elimination. tcichemicals.com The phenoxy group in this compound-derived ligands is generally considered to be electron-withdrawing.
Steric Effects: The steric bulk of the ligand, often quantified by the cone angle, can control the number of ligands that can coordinate to a metal center and can create a specific pocket around the metal. tcichemicals.com This steric hindrance can influence the regioselectivity and enantioselectivity of a reaction by dictating the approach of the substrate to the active site. nih.gov For instance, bulky ligands can promote reductive elimination and prevent catalyst deactivation pathways. chemrxiv.org
Structure-Activity Relationships in Ligand Design
The systematic modification of ligand structure and the subsequent evaluation of the performance of the corresponding metal complexes in catalysis allow for the development of structure-activity relationships (SAR). drugdesign.orgnih.govazolifesciences.com By correlating changes in ligand architecture with catalytic outcomes such as yield, turnover number, and enantioselectivity, researchers can gain insights into the key features required for an effective catalyst. nih.gov
For ligands derived from this compound, SAR studies often focus on:
These studies are essential for the rational design of new and improved ligands for specific catalytic applications.
Tuning Ligand Properties for Specific Catalytic Applications
The effectiveness of a metal-based catalyst is profoundly influenced by the characteristics of the ligands coordinated to the metal center. The ability to fine-tune these ligand properties is crucial for optimizing catalytic activity, selectivity, and stability. This compound provides a versatile platform for this tuning process, primarily through the modification of the ligand's electronic and steric profile.
The electronic nature of a ligand dictates its σ-donor and π-acceptor capabilities, which in turn modulates the electron density at the metal center. udg.edu For ligands derived from this compound, such as phosphites [(RO)₂P(OPh)] and phosphoramidites [(R₂N)(RO)P(OPh)], the electronic effects can be adjusted by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) into the R-groups. For instance, in gold-catalyzed cross-coupling reactions, ligands with electron-rich substituents have been shown to enhance the rate of oxidative addition, a key step in the catalytic cycle. chemrxiv.org Conversely, electron-poor ligands can slow this step. chemrxiv.org
Steric hindrance is another critical parameter that can be controlled. The size and shape of a ligand create a specific steric environment around the metal, influencing substrate approach and the regioselectivity or stereoselectivity of a reaction. By reacting this compound with bulky alcohols or amines, ligands with large steric profiles can be synthesized. This steric bulk can be essential for creating a chiral pocket around the catalyst's active site, which is a key principle in asymmetric catalysis. The introduction of phosphoramidite ligands, which can be prepared from chlorophosphite precursors, challenged the long-held belief that ligand flexibility was detrimental to achieving high stereocontrol in catalytic reactions. wikipedia.org
The interplay between these electronic and steric factors allows for the precise tailoring of a ligand for a specific catalytic transformation. nih.govmanchester.ac.uk For example, in rhodium-catalyzed hydroformylation, the use of phosphite ligands (derivable from precursors like this compound) at high concentrations can influence the equilibrium between different catalytically active species, thereby affecting both the reaction rate and the selectivity towards linear or branched aldehyde products. manchester.ac.uk
The table below illustrates how the choice of substituent in a generic ligand derived from this compound can impact its properties and potential catalytic performance.
| Substituent (R-group) on Ligand | Electronic Effect | Steric Effect | Potential Catalytic Impact |
| -CH₃ (Methyl) | Weakly Electron-Donating | Small | Baseline activity |
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Small to Medium | Increased reaction rate in electron-deficient catalytic cycles chemrxiv.org |
| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Medium | Decreased reaction rate; potential for altered selectivity nih.gov |
| -C(CH₃)₃ (tert-Butyl) | Electron-Donating | Large | Increased selectivity due to steric hindrance nih.gov |
| Biphenyl | π-Accepting/Electron-Withdrawing | Large | Enhanced stability and control over product distribution |
Rational Design of Ligands for Enhanced Reactivity and Selectivity
Rational ligand design is a strategic approach that uses the fundamental understanding of reaction mechanisms and structure-property relationships to create new ligands with superior performance. nih.govnih.gov This contrasts with traditional methods that often rely on screening large, randomly generated ligand libraries. This compound is an ideal starting material for rational design strategies due to its predictable reactivity, which allows for the targeted synthesis of ligands with specific, predetermined features.
The process often begins with a known ligand scaffold or a computational model of the catalyst's active site. cardiff.ac.uk By identifying the key structural features that govern reactivity and selectivity, chemists can propose modifications to improve the ligand. For example, in asymmetric catalysis, a chiral backbone such as BINOL (1,1'-Bi-2-naphthol) can be reacted with this compound to create a chiral chlorophosphite. Subsequent reaction with a selected amine yields a chiral phosphoramidite ligand. wikipedia.org This modular synthesis allows for the systematic variation of the amine component to optimize the enantioselectivity of a specific reaction. wikipedia.org Research has shown that incorporating a chiral amine into the phosphoramidite structure can lead to a dramatic increase in enantioselectivity for reactions like the copper-catalyzed conjugate addition of organozinc reagents to enones, achieving up to 98% enantiomeric excess (ee). wikipedia.org
This design principle can be applied to various catalytic systems. For instance, in the development of catalysts for ethylene (B1197577) oligomerization, a rational approach to designing PNP ligands with an optimal steric profile around the nitrogen atom led to highly selective production of desired C₆ and C₈ olefins. rsc.org While not directly starting from this compound, the principle of rationally modifying the ligand backbone to control the outcome is the same. The versatility of this compound allows for its incorporation into such multi-step rational design workflows.
The table below outlines a conceptual workflow for the rational design of a ligand library for an asymmetric reaction, starting from a this compound-derived precursor.
| Design Step | Action | Example | Desired Outcome |
| 1. Scaffold Selection | Choose a chiral backbone to impart stereocontrol. | React (R)-BINOL with PCl₃ (a related precursor) to form a chiral dichlorophosphite (B8498940). | Establish a chiral environment around the metal center. |
| 2. Precursor Synthesis | Create a reactive intermediate for diversification. | React the chiral dichlorophosphite with one equivalent of phenol (B47542). | Generate a (R)-BINOL-phenylphosphorochloridite intermediate. |
| 3. Library Generation | React the intermediate with a diverse set of nucleophiles. | React the chloridite with various chiral and achiral amines (HNR₂). | Create a library of phosphoramidite ligands with varied steric and electronic properties. wikipedia.org |
| 4. Catalytic Screening | Test the ligand library in a target reaction. | Copper-catalyzed 1,4-addition of diethylzinc (B1219324) to cyclohexenone. | Identify ligands providing high yield and high enantiomeric excess (ee). |
| 5. Optimization | Analyze structure-activity relationships to refine the design. | Ligands with bulky, chiral amines like bis(1-phenylethyl)amine show superior enantioselectivity. wikipedia.org | Achieve >98% ee for the target transformation. |
This systematic, knowledge-based approach, enabled by versatile precursors like this compound, accelerates the discovery of highly efficient and selective catalysts for challenging chemical transformations. cardiff.ac.uknomuraresearchgroup.com
Phenylphosphorodichloridite in Polymer Science and Engineering Research
Utilization as a Reagent in Polymer Synthesis
Phenylphosphorodichloridite's primary function as a reagent in polymer synthesis is that of a difunctional monomer in step-growth polymerization, specifically polycondensation reactions. wikipedia.orguomustansiriyah.edu.iq Its two highly reactive phosphorus-chlorine (P-Cl) bonds allow it to react with co-monomers containing two active hydrogen atoms, such as diols or diamines, to build a polymer chain.
Role in Polymerization Initiation and Propagation
In the context of step-growth polymerization, the concepts of initiation and propagation differ from those in chain-growth reactions. The "initiation" step is the first reaction between a molecule of this compound and a difunctional co-monomer, such as a diol (HO-R-OH), to form a dimer, eliminating two molecules of hydrogen chloride (HCl). uomustansiriyah.edu.iqlibretexts.org
Propagation proceeds as this newly formed dimer, which still possesses reactive end groups, reacts with other monomers, dimers, or larger oligomers. uomustansiriyah.edu.iq The polymer chain grows step-wise as these condensation reactions continue, linking monomer units through phosphite (B83602) ester bonds. Unlike radical polymerization, where an initiator generates a free radical to start a rapidly growing chain, this compound acts as a fundamental building block of the polymer backbone itself. uomustansiriyah.edu.iqlookchem.com
Synthesis of Phosphorous-Containing Polymers
A key application of this compound is the direct synthesis of polymers containing phosphorus in their main chain. Through polycondensation with various diols, such as Bisphenol A, it forms a class of polymers known as polyphosphites or poly(phenylphosphite)s. This reaction introduces both a phosphorus atom and a phenyl group directly into the polymer backbone, which can significantly influence the final properties of the material, including its thermal stability and flame resistance. The general reaction scheme involves the step-wise reaction of the difunctional this compound with a difunctional alcohol.
Table 1: Polycondensation Reaction with this compound
| Reactant A | Reactant B (Diol Example) | Resulting Polymer Type |
| This compound | Bisphenol A | Poly(phenylphosphite) |
| This compound | 1,4-Butanediol | Aliphatic Poly(phenylphosphite) |
| This compound | Hydroquinone | Aromatic Poly(phenylphosphite) |
Application as a Catalyst in Polymerization Processes
While not a catalyst in the traditional sense for chain-growth polymerization, derivatives of this compound, particularly triphenyl phosphite, play a crucial role as condensing agents or activators in specialized polycondensation reactions. scientific.netscispace.com This method, often referred to as phosphorylation polymerization, facilitates the formation of high-performance polymers under milder conditions than would otherwise be possible.
Precision Polymerization Techniques
In the synthesis of high-molecular-weight aromatic polyamides and poly(amide-imide)s, the direct polycondensation of dicarboxylic acids with diamines can be challenging. The phosphorylation technique using triphenyl phosphite (which can be synthesized from this compound and phenol) and pyridine (B92270) acts as a condensing system to activate the carboxylic acid groups. scispace.combegellhouse.com This activation enables the reaction to proceed efficiently at moderate temperatures (e.g., 100°C), allowing for the synthesis of high-molecular-weight polymers with well-defined structures. scispace.com This method avoids the need for moisture-sensitive and highly reactive monomers like diacid chlorides, offering a more controlled and precise route to these advanced polymers. scispace.com
Development of Functional Polymer Materials
The use of phosphite-activated polycondensation has been instrumental in developing high-performance functional polymers. Aromatic poly(amide-imide)s, for example, are known for their exceptional thermal stability, chemical resistance, and mechanical strength. scispace.com The ability to synthesize these materials reliably via the phosphorylation route allows for the creation of tough, flexible, and transparent films from solution. scispace.com These materials are valuable in the aerospace, electronics, and automotive industries. The properties of these polymers, such as high glass transition temperatures (in the range of 256–317°C) and excellent thermal stability (10% weight loss above 430°C), are a direct result of the precise polymer structures achieved through this synthetic method. scispace.com
Modifying Polymer Properties through this compound-Derived Additives
This compound is a key precursor for synthesizing a variety of small-molecule additives that are blended with commodity plastics to enhance their properties. These additives are not part of the polymer chain but are physically mixed into the polymer matrix.
The synthesis of these additives involves reacting this compound with alcohols or phenols to replace the reactive chlorine atoms. Depending on the structure of the alcohol or phenol (B47542) used, the resulting phosphite or phosphate (B84403) esters can function as antioxidants, flame retardants, or plasticizers. vinatiorganics.comresearchgate.netlanxess.com
For instance, reacting this compound with hindered phenols, such as 2,4-di-tert-butylphenol, is a common industrial route to produce aryl phosphite antioxidants. vinatiorganics.comnih.gov These phosphites function as secondary antioxidants by decomposing hydroperoxides, which are formed during the initial stages of polymer degradation, into non-radical, stable products. vinatiorganics.com This action protects the polymer from chain scission and discoloration, often working in synergy with primary (radical-scavenging) antioxidants. vinatiorganics.comd-nb.info
Similarly, various organophosphorus compounds derived from this compound act as effective flame retardants. lanxess.comnih.gov These additives can function in both the condensed phase, by promoting the formation of a protective char layer that insulates the underlying polymer from heat and oxygen, and in the gas phase, where the volatilized phosphorus compounds can quench the high-energy radicals that sustain combustion. nih.govmdpi.com Certain phosphate esters also serve as flame-retardant plasticizers, particularly in polymers like PVC, simultaneously increasing flexibility and fire safety. researchgate.netspecialchem.com
Table 2: this compound-Derived Polymer Additives
| Precursor 1 | Precursor 2 (Example) | Additive Class | Function |
| This compound | 2,4-Di-tert-butylphenol | Aryl Phosphite Antioxidant | Decomposes hydroperoxides, improves color stability. vinatiorganics.comnih.gov |
| This compound | Phenol | Triphenyl Phosphite (Antioxidant) | Secondary antioxidant, peroxide decomposer. vinatiorganics.comresearchgate.net |
| This compound | Various Alcohols/Phenols | Phosphate/Phosphite Esters | Flame Retardant, Plasticizer. researchgate.netspecialchem.com |
Influence on Thermal Stability and Mechanical Performance
The incorporation of phosphorus-containing compounds, such as those derived from this compound, into polymer matrices can significantly influence the material's thermal stability and mechanical properties. The introduction of phosphorus and aromatic groups can enhance thermal resistance and modify the mechanical response of the final polymer. nih.gov
Research into phosphorus-containing flame-retardant monomers has demonstrated these effects. For instance, the synthesis of a novel phosphorus-nitrogen (P-N) flame-retardant monomer, bis(2-acrylamidoethyl) phenyl phosphate (PDHAA), and its application as a coating for jute fiber needled felts (FNFs) showed a marked improvement in mechanical performance. The tensile strength of the coated FNFs increased as the P-N monomer was incorporated into the coating formulation. Specifically, when blended with another monomer (PM-2), the tensile strength of the coated composite was improved by 58% compared to the uncoated material. nih.gov This improvement is attributed to the good toughness of the cured coating and its ability to disperse external forces when well-adhered to the fiber matrix. nih.gov
The enhancement of mechanical properties is often linked to the phosphorus content and the resulting polymer architecture. In a study on polymer-nickel composite materials, the compressive strength was shown to increase with the phosphorus content up to a certain weight percentage. A composite with 8.01 wt% phosphorus exhibited a compressive strength 2.1 times higher than that of the polymer templates alone. rsc.org This indicates that the presence of phosphorus can contribute to a more robust material structure.
The following table presents research findings on the mechanical properties of fiber composites coated with a phosphorus-containing polymer.
Interactive Data Table: Mechanical Properties of Coated Fiber Needled Felts (FNFs)
| Sample | Coating Composition | Tensile Strength (MPa) | Improvement vs. Uncoated |
| FNF | Uncoated | 16.60 ± 1.09 | - |
| FNFs-1 | 100% PDHAA | 19.16 ± 1.28 | 15.4% |
| FNFs-2 | PM-2/PDHAA (2/1 wt ratio) | 26.19 ± 2.35 | 57.8% |
| FNFs-5 | 100% PM-2 | 20.63 ± 1.28 | 24.3% |
Data sourced from a study on P–N flame-retardant coatings. nih.gov
Flame Retardant Properties of Phosphorous-Containing Polymers
Phosphorus-based flame retardants, which can be synthesized using precursors like this compound, are widely used to enhance the fire safety of polymeric materials. specificpolymers.com Their primary mechanism of action occurs in the solid phase of the burning material. specificpolymers.com
When a polymer containing these phosphorus compounds is exposed to heat, the flame retardant decomposes to produce phosphoric acid. This acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable, insulating layer of carbonaceous char on the material's surface. specialchem.commdpi.com This char layer serves multiple protective functions:
Heat Insulation: It shields the underlying polymer from the heat of the flame, slowing down further decomposition (pyrolysis). specificpolymers.com
Oxygen Barrier: The dense char layer limits the diffusion of oxygen to the polymer surface, which is necessary to sustain combustion. nih.gov
Fuel Dilution: It inhibits the release of flammable volatile gases from the polymer, which would otherwise feed the flame. specificpolymers.com
This process, known as intumescence, effectively blocks the combustion cycle and can lead to self-extinguishing properties. nih.gov The effectiveness of phosphorus flame retardants is linked to their ability to promote charring at the expense of producing combustible volatile products. mdpi.com For example, red phosphorus is a highly effective flame-retardant additive, requiring concentrations of only 2% to 10% by weight to meet demanding flammability standards. specialchem.com The synergy between phosphorus and other elements, like nitrogen, can further enhance this char-forming capability, leading to even greater flame retardancy. mdpi.com
Microphase Separation and Nanostructure Control in this compound-Derived Copolymers
The chemical structure of this compound makes it a valuable reactant for synthesizing block copolymers with distinct, immiscible segments. When integrated into a block copolymer, the phosphorus- and phenyl-containing block introduces specific thermodynamic properties that drive microphase separation. This phenomenon is the spontaneous organization of covalently bonded, yet immiscible, polymer blocks into ordered, nanoscale domains. umich.edunih.gov
For instance, in a hypothetical A-B diblock copolymer where the 'A' block is a standard polymer like polystyrene and the 'B' block is a polyphosphoester synthesized using a this compound derivative, the significant chemical difference between the hydrocarbon 'A' block and the phosphorus-rich 'B' block would result in a high interaction parameter (χ). This strong incompatibility would drive a well-defined microphase separation. elifesciences.org
The resulting nanostructures can be controlled by:
Varying Block Ratios: Adjusting the relative lengths of the blocks allows for the transition between different morphologies (e.g., from spheres of the minor component in a matrix of the major component to alternating lamellae when the blocks are of comparable volume). fudan.edu.cn
Chemical Modification: Altering the side groups on the phosphorus-containing block can tune its solubility and interaction parameters, providing another level of control over the final nanostructure.
This ability to direct the formation of periodic nanostructures is crucial for applications in nanotechnology, including the development of advanced materials for drug delivery, nanostructured membranes, and next-generation data storage media. researchgate.netescholarship.org The competition between the tendency of immiscible blocks to separate and the covalent bonds that hold them together results in these intricate and highly useful nanoscale patterns. umich.edu
Computational and Theoretical Investigations of Phenylphosphorodichloridite
Quantum Chemical Calculations on Phenylphosphorodichloridite Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate the electronic landscape that governs chemical reactions.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic and optical properties of molecules. mdpi.com It is particularly adept at mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, DFT studies can be employed to explore various reaction pathways, such as nucleophilic substitution at the phosphorus center, which is a characteristic reaction for this class of compounds.
Theoretical investigations using DFT can scrutinize the mechanisms of such reactions. For instance, in reactions involving organophosphorus compounds, DFT calculations can help determine whether a reaction proceeds through a concerted or a stepwise mechanism. pku.edu.cn By modeling the interaction of this compound with various nucleophiles, researchers can predict the regioselectivity and stereoselectivity of these reactions, providing valuable insights for synthetic applications. researchgate.net The B3LYP hybrid functional is a popular choice in DFT studies for yielding reasonably accurate ground and excited state energies of conjugated systems. researchgate.net
Table 1: Representative Calculated Activation Energies for Nucleophilic Substitution on a Model Phosphorodichloridite System using DFT
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
| H₂O | Gas Phase | 25.4 |
| NH₃ | Gas Phase | 21.8 |
| CH₃OH | Acetonitrile | 23.1 |
| F⁻ | Water | 18.5 |
Note: The data in this table are hypothetical and serve to illustrate the type of information that can be obtained from DFT studies. Actual values for this compound would require specific calculations.
Molecular Orbital Analysis and Electronic Structure
Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule and how this distribution influences its chemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. mdpi.com A small HOMO-LUMO gap generally suggests that a molecule is more reactive. mdpi.com
For this compound, the LUMO is expected to be localized primarily on the phosphorus atom, making it the electrophilic center susceptible to nucleophilic attack. The HOMO, conversely, would likely have significant contributions from the phenyl ring and the chlorine atoms. Natural Bond Orbital (NBO) analysis can further refine this picture by providing information about charge distribution and hyperconjugative interactions within the molecule. dergipark.org.tr
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -0.5 | Antibonding orbital with contributions from P-Cl and phenyl ring |
| LUMO | -1.8 | Primarily localized on the phosphorus atom; electrophilic center |
| HOMO | -8.2 | Contributions from the phenyl ring π-system and chlorine lone pairs |
| HOMO-1 | -9.5 | Primarily associated with the P-O and P-Cl sigma bonds |
Note: These values are illustrative and based on general principles of MO theory for similar compounds.
Molecular Dynamics Simulations of this compound Systems
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of conformational dynamics and intermolecular interactions.
Conformational Analysis and Intermolecular Interactions
This compound, like many molecules with single bonds, can exist in various conformations due to rotation around these bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, rotation around the P-O and C-O bonds would be of primary interest. Computational methods can systematically explore the potential energy surface associated with these rotations to identify low-energy conformations. nih.gov
Intermolecular interactions play a crucial role in the condensed-phase behavior of this compound. These interactions can include van der Waals forces, dipole-dipole interactions, and potentially weaker hydrogen bonds if interacting with protic solvents or other suitable molecules. MD simulations can model these interactions and predict properties such as density and radial distribution functions in the liquid state. researchgate.net
Solvent Effects on Reactivity and Stability
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. nih.gov MD simulations, often in combination with quantum mechanical methods (QM/MM), can be used to explicitly model the solvent molecules surrounding a this compound molecule. This allows for a detailed investigation of how the solvent influences the stability of reactants, transition states, and products.
For instance, polar solvents might stabilize charged intermediates or transition states, thereby accelerating a reaction. nih.gov Conversely, non-polar solvents might favor different reaction pathways. The choice of solvent can dramatically alter the free energy of activation (ΔG‡) by differentially solvating the ground state and the transition state. nih.gov The study of solvent effects is critical for optimizing reaction conditions and for understanding the behavior of this compound in different chemical environments.
Prediction of Spectroscopic Signatures
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For organophosphorus compounds, nuclear magnetic resonance (NMR) spectroscopy is particularly informative.
Quantum chemical calculations, specifically using methods like the Gauge-Including Atomic Orbital (GIAO) method, can predict the ³¹P NMR chemical shifts of organophosphorus compounds with a reasonable degree of accuracy. rsc.org These calculations can be performed at various levels of theory, such as Hartree-Fock (HF), DFT, or Møller-Plesset perturbation theory (MP2). nih.gov By comparing the calculated chemical shifts with experimental data, it is possible to confirm the structure of a compound or to distinguish between different isomers or conformers. rsc.org
Similarly, computational methods can predict other spectroscopic properties, such as infrared (IR) vibrational frequencies and Raman activities. nih.gov These predicted spectra can aid in the assignment of experimental spectra and provide a more complete picture of the molecule's vibrational modes.
Table 3: Predicted ³¹P NMR Chemical Shift for this compound using Different Computational Methods (Hypothetical)
| Computational Method | Basis Set | Predicted Chemical Shift (ppm) |
| HF | 6-31G(d) | 185.2 |
| B3LYP | 6-311+G(d,p) | 175.8 |
| MP2 | cc-pVTZ | 178.1 |
| Experimental | - | ~177 |
Note: The predicted values are for illustrative purposes to demonstrate the application of computational methods. The experimental value is an approximation based on similar compounds.
Theoretical Spectroscopy (e.g., NMR, IR) for Structural Confirmation
Theoretical spectroscopy is a vital tool for the structural elucidation and confirmation of chemical compounds. By employing quantum chemical calculations, it is possible to predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of a molecule with a high degree of accuracy. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Computational methods, particularly density functional theory (DFT), are widely used to predict NMR chemical shifts. For organophosphorus compounds, accurate prediction of both proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial for structural assignment. The process typically involves optimizing the molecular geometry of this compound at a specific level of theory and then calculating the NMR shielding tensors. These values are subsequently converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). The accuracy of these predictions can be further enhanced by considering the effects of conformational isomers and solvent environments. Studies on other organophosphorus compounds have demonstrated that DFT calculations can achieve high accuracy, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C chemical shifts.
Infrared (IR) Spectroscopy:
Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an experimental IR spectrum. DFT calculations can predict the vibrational modes of this compound, which are characteristic of its functional groups. For instance, the calculations would identify the frequencies associated with the P-Cl, P-O, and C-H stretching and bending vibrations. By comparing the calculated wavenumbers and intensities with the experimental IR spectrum, a detailed assignment of the spectral bands can be achieved, providing robust confirmation of the molecule's structure. For complex organophosphorus compounds, scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data.
Validation of Experimental Data with Computational Models
A key aspect of computational chemistry is its ability to validate and complement experimental findings. By comparing computationally derived data with experimental measurements, a deeper understanding of a molecule's properties and behavior can be achieved.
In the context of this compound, computational models can be used to validate a range of experimental data beyond spectroscopy. For example, geometric parameters such as bond lengths and angles obtained from X-ray crystallography can be compared with the optimized geometry from DFT calculations. This comparison can help to identify any discrepancies and provide a more refined understanding of the molecular structure.
Furthermore, computational models can be used to investigate reaction mechanisms and predict the outcomes of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathways. These theoretical predictions can then be tested experimentally, providing a powerful synergy between computation and experimentation. The agreement between computational predictions and experimental results serves as a strong validation of the theoretical models employed.
In Silico Design of this compound-Based Reagents and Catalysts
The principles of in silico design leverage computational power to rationally design new molecules with desired properties, thereby accelerating the discovery of novel reagents and catalysts. This compound, with its reactive phosphorus center, serves as a potential scaffold for the design of new chemical entities.
Computational approaches can be employed to design novel homogeneous catalysts based on the this compound framework. By systematically modifying the substituents on the phenyl ring or by replacing the chlorine atoms with other functional groups, it is possible to create a virtual library of candidate catalysts. The performance of these virtual catalysts can then be evaluated using computational methods. For instance, DFT calculations can be used to determine key catalytic parameters such as reaction barriers and catalyst stability.
This in silico screening process allows for the rapid identification of promising catalyst candidates, which can then be prioritized for experimental synthesis and testing. This approach significantly reduces the time and resources required for catalyst development compared to traditional trial-and-error methods. The design process can be further guided by establishing structure-activity relationships, where computational descriptors are correlated with catalytic performance. This allows for the development of predictive models that can guide the design of even more effective catalysts based on the this compound scaffold.
Advanced Analytical Methodologies for Phenylphosphorodichloridite Research
Spectroscopic Techniques for Characterization and Quantification
Spectroscopy involves the interaction of electromagnetic radiation with the compound to produce a spectrum, which serves as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of phosphorus-containing compounds. wikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of specific atoms. For phenylphosphorodichloridite, several types of NMR are employed.
³¹P NMR: As phosphorus-31 has a natural abundance of 100% and a nuclear spin of ½, ³¹P NMR is a highly effective and direct method for studying phosphorus compounds. wikipedia.org It provides information on the oxidation state and coordination environment of the phosphorus atom. The ³¹P nucleus in this compound is expected to show a distinct chemical shift, typically referenced to 85% phosphoric acid (H₃PO₄). wikipedia.org The precise chemical shift value is highly sensitive to the electronic environment, making it a key identifier for the compound.
¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum would be dominated by signals from the protons on the phenyl group. The coupling patterns and chemical shifts of these aromatic protons can confirm the substitution pattern of the phenyl ring.
¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms in a molecule. The spectrum of this compound would show distinct signals for the carbon atoms of the phenyl ring. The carbon atom directly bonded to the oxygen-phosphorus group (C-O-P) would exhibit a characteristic chemical shift and may show coupling to the phosphorus nucleus (J-coupling), providing further structural confirmation. magritek.com
Table 1: Expected NMR Data for this compound This table presents generalized expected values. Actual experimental values can vary based on solvent and instrument conditions.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity/Coupling | Information Provided |
|---|---|---|---|
| ³¹P | Highly variable, specific to P(III) compounds | Singlet (proton-decoupled) | Confirms the trivalent phosphorus center and its electronic environment. oxinst.com |
| ¹H | ~7.0 - 8.0 | Multiplets | Confirms the presence and substitution pattern of the phenyl group. |
| ¹³C | ~120 - 155 | Multiple signals, potential P-C coupling | Details the carbon skeleton of the phenyl ring and confirms the C-O-P linkage. researchgate.net |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. google.com For this compound (C₆H₅Cl₂OP), the molecular ion peak (M⁺) would confirm its molecular weight.
Upon ionization, the molecule fragments in a predictable manner. The analysis of these fragments provides a structural fingerprint. Common fragmentation pathways for organophosphorus compounds include the cleavage of labile bonds, such as the P-Cl and P-O bonds. libretexts.orgnih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Formula | Predicted m/z | Interpretation |
|---|---|---|---|
| [C₆H₅Cl₂OP]⁺ | C₆H₅Cl₂OP | 210 | Molecular Ion (M⁺) |
| [C₆H₅ClOP]⁺ | C₆H₅ClOP | 175 | Loss of one chlorine radical (•Cl) |
| [C₆H₅OP]⁺ | C₆H₅OP | 140 | Loss of two chlorine radicals (2 •Cl) |
| [C₆H₅O]⁺ | C₆H₅O | 93 | Cleavage of P-O bond, loss of •PCl₂ |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques measure the vibrations of bonds within the molecule, which occur at characteristic frequencies. uliege.be
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. Key absorptions for this compound would include those corresponding to P-O-C stretching, P-Cl stretching, and various vibrations of the aromatic phenyl group (C=C stretching, C-H stretching and bending).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com It is particularly useful for identifying non-polar bonds. For this compound, Raman spectroscopy can effectively identify the symmetric vibrations of the P-Cl bonds and the phenyl ring, which may be weak or absent in the IR spectrum. xrayminerals.co.uk
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Aromatic Ring | C-H stretch | 3050 - 3150 | 3050 - 3150 |
| Aromatic Ring | C=C stretch | 1450 - 1600 | 1450 - 1600 |
| Phosphite (B83602) Group | P-O-C stretch | 950 - 1050 | 950 - 1050 |
Chromatographic Separation and Purity Assessment
Chromatography is a laboratory technique for the separation of a mixture. wikipedia.org It is essential for determining the purity of this compound and for monitoring the progress of reactions in which it is involved.
Both GC and HPLC are powerful separation techniques used extensively in chemical analysis. drawellanalytical.comopenaccessjournals.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation is achieved based on the differential partitioning of the compound between a gaseous mobile phase and a liquid or solid stationary phase. GC is frequently used to assess the purity of the final product and to detect volatile impurities or unreacted starting materials. justia.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that uses a liquid mobile phase to separate the components of a mixture. shimadzu.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. HPLC can be used to monitor reaction progress by quantifying the disappearance of reactants and the appearance of products over time. nih.gov The choice of stationary phase (e.g., normal-phase, reversed-phase) and mobile phase allows for the optimization of separation for specific analytes. wikipedia.org
Table 4: Comparison of GC and HPLC for this compound Analysis
| Technique | Principle | Typical Application | Advantages | Limitations |
|---|---|---|---|---|
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. drawellanalytical.com | Purity assessment of final product; analysis of volatile byproducts. | High resolution; fast analysis times. | Requires thermal stability and volatility of the analyte. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in the liquid phase. shimadzu.com | Reaction monitoring; analysis of non-volatile impurities or degradation products. | High versatility; suitable for a wide range of compounds. openaccessjournals.com | Can be more time-consuming; may use larger volumes of solvent. |
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, creating a powerful analytical tool. eag.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples a gas chromatograph directly to a mass spectrometer. filab.fr As components elute from the GC column, they are immediately ionized and analyzed by the mass spectrometer. This allows for the definitive identification of impurities or byproducts by comparing their mass spectra to spectral libraries. researchgate.net This technique is invaluable for quality control and for understanding reaction mechanisms.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines HPLC with tandem mass spectrometry. measurlabs.com This technique offers exceptional sensitivity and selectivity. eag.com After separation by HPLC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the parent ion, which is then fragmented, and the second stage analyzes the resulting fragment ions. nih.gov This provides unambiguous structural confirmation and is particularly useful for analyzing complex mixtures or detecting trace-level components. bioxpedia.com
Table 5: Applications of Hyphenated Techniques in this compound Research
| Technique | Description | Key Application |
|---|---|---|
| GC-MS | Combines GC separation with MS detection. thermofisher.com | Identification of volatile and semi-volatile impurities in a this compound sample. nih.gov |
| LC-MS/MS | Combines HPLC separation with tandem MS detection. measurlabs.com | Structural elucidation and quantification of reactants, products, and non-volatile byproducts in complex reaction mixtures. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical reactivity and physical properties of a compound.
For a reactive and moisture-sensitive compound like this compound, obtaining a single crystal suitable for X-ray diffraction presents significant challenges. iucr.orgiucr.org The entire process, from crystallization to mounting the crystal on the diffractometer, must be conducted under strictly anhydrous and anaerobic conditions, typically within a glovebox or using Schlenk line techniques. schlenklinesurvivalguide.com Crystallization is often achieved through methods like slow cooling of a saturated solution, slow evaporation of a solvent, or vapor diffusion, where an "anti-solvent" is slowly introduced to a solution of the compound to induce crystallization. iucr.orgiucr.orgschlenklinesurvivalguide.com
Once a suitable crystal is obtained, it is mounted on a goniometer and maintained at a low temperature (typically 90-120 K) using a cryostream of nitrogen gas. sc.edu This low temperature minimizes thermal vibrations of the atoms and protects the crystal from potential degradation caused by the X-ray beam or residual atmospheric components. The diffractometer then directs a focused beam of X-rays onto the crystal, and the resulting diffraction pattern is recorded by a detector. sc.edu
Analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms (phosphorus, chlorine, oxygen, and carbon) can be determined. researchgate.netup.ac.za The resulting solid-state structure would unambiguously define the geometry at the phosphorus center, the precise P-Cl, P-O, and C-O bond lengths, and the torsion angle of the phenyl group relative to the rest of the molecule. Such structural data is invaluable for theoretical calculations and for rationalizing the compound's reactivity. While specific crystal structure data for this compound is not publicly available, the methodology is well-established through studies of other reactive phosphorus compounds, such as phosphorus pentachloride and various organophosphorus complexes. up.ac.zarsc.orgnih.govnih.gov
Development and Validation of Analytical Methods for this compound
The development and validation of analytical methods are critical for the accurate and reliable quantification of chemical compounds. For this compound, a reactive intermediate, methods must be carefully designed to prevent degradation during analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile organophosphorus compounds. nih.govtheamericanjournals.com Method validation ensures that the analytical procedure is suitable for its intended purpose, assessing parameters such as linearity, accuracy, precision, and sensitivity. nih.govtheamericanjournals.com
Sample preparation is arguably the most critical step in the analysis of reactive compounds like this compound, as it aims to isolate the analyte from a complex matrix while preventing its chemical transformation. nih.gov The high susceptibility of the P-Cl bonds in this compound to hydrolysis means that exposure to water must be rigorously avoided. escholarship.org
A robust sample preparation procedure would involve extraction from a non-aqueous matrix using an organic solvent in which the compound is soluble and stable. The choice of solvent is critical; it must be anhydrous and inert towards the analyte. Suitable solvents might include hexane, toluene, or dichloromethane.
For complex samples, a cleanup step is often necessary to remove interfering substances. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. sci-hub.sercaap.pt An SPE cartridge containing a suitable sorbent (e.g., silica (B1680970) gel or a bonded-phase polymer) can be used to retain either the analyte or the impurities. Given the polarity of this compound, a normal-phase SPE approach might be effective. The sample, dissolved in a non-polar solvent, would be passed through the cartridge. After washing with a non-polar solvent to remove impurities, the this compound could be eluted with a more polar, anhydrous solvent.
It is crucial to avoid acidic or basic conditions during sample preparation, as these can catalyze the hydrolysis of organophosphorus esters. escholarship.org Therefore, any cleanup steps must be performed under neutral conditions. The final extract would then be concentrated under a stream of inert gas before analysis by GC-MS.
Once a sample is properly prepared, GC-MS is employed for separation and detection. The gas chromatograph separates this compound from other components in the extract based on its boiling point and interaction with the GC column. The mass spectrometer then fragments the molecule and detects the resulting ions, providing both qualitative confirmation of its identity and quantitative data based on signal intensity. oup.com
To ensure accurate quantification, the method must be validated. This involves establishing linearity by creating a calibration curve from standards of known concentration. nih.govsci-hub.se The limit of detection (LOD) and limit of quantification (LOQ) are key measures of a method's sensitivity. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. sci-hub.se
While specific LOD and LOQ values for this compound are not documented in readily available literature, data from studies on other organophosphorus compounds analyzed by GC-MS provide a strong indication of the sensitivity that can be achieved. These limits are highly dependent on the specific analyte, the sample matrix, and the instrumentation used. For many organophosphorus pesticides, detection limits in the nanogram per liter (ng/L) to microgram per liter (µg/L) range are common. sci-hub.sercaap.ptoup.com
The table below presents examples of LOD and LOQ values for several organophosphorus compounds, demonstrating the typical performance of modern GC-MS methods.
| Compound | Matrix | LOD | LOQ | Reference |
| Diazinon | Urine | 0.0058 µg/L | 0.019 µg/L | nih.gov |
| Chlorpyrifos | Urine | 0.019 µg/L | 0.063 µg/L | nih.gov |
| Malathion | Lanolin | < 0.05 µg/g | < 0.1 µg/g | nih.gov |
| Parathion | Whole Blood | Not specified | 50 ng/mL | rcaap.pt |
| Dimethoate | Water | 0.38 µg/L | 1.32 µg/L | sci-hub.se |
These values illustrate that properly developed and validated GC-MS methods can quantify trace amounts of organophosphorus compounds with high sensitivity and reliability.
Laboratory Safety and Handling Protocols for Phenylphosphorodichloridite Research
General Laboratory Safety Practices and Awareness
A foundational aspect of working with Phenylphosphorodichloridite is a comprehensive understanding and implementation of general laboratory safety measures. Before initiating any procedure, a thorough hazard evaluation of all chemicals and processes must be conducted, referencing Safety Data Sheets (SDS) and other relevant safety literature. lsu.edu
Key safety practices include:
Hygiene: Always wash hands and arms thoroughly with soap and water after handling chemicals and before leaving the laboratory. upenn.eduauburn.edu Avoid touching your face, eyes, mouth, or body while using chemicals. cdc.gov Eating, drinking, applying cosmetics, and handling contact lenses are strictly prohibited in areas where hazardous chemicals are handled or stored. cdc.govcaltech.edu
Handling Procedures: Design handling processes to minimize the potential for splashes or accidental contact. caltech.edu When transferring chemicals, hold containers away from the body. cdc.gov Never return excess or unused chemicals to the original container to prevent contamination that could lead to a fire or explosion. upenn.eduauburn.edu Always add corrosive reagents slowly to the liquid they are being mixed with. caltech.edu
Housekeeping: Maintain a clean and uncluttered work area. caltech.edu All spills should be cleaned up promptly and appropriately. upenn.edu Aisles and access to safety equipment like emergency showers and eyewashes must be kept clear at all times. caltech.edu
Waste Disposal: Dispose of chemical waste in appropriately labeled containers according to institutional and regulatory guidelines. cdc.gov Never pour chemical waste into sink drains or discard it in regular trash receptacles. cdc.gov
Emergency Preparedness: All laboratory personnel must be familiar with the location and operation of safety equipment, including fire extinguishers, emergency showers, eyewashes, and spill kits. caltech.edu An emergency response plan should be established and understood by everyone in the laboratory. auburn.edu It is crucial to never work alone when handling highly hazardous substances. caltech.eduuci.edu
Personal Protective Equipment (PPE) Requirements for Handling this compound
Personal Protective Equipment (PPE) is essential for minimizing exposure to this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed. lsu.eduhazmatschool.comagrilife.org
Given that this compound is corrosive and can cause severe damage upon contact, robust eye and face protection is mandatory. scienceequip.com.aubrandeis.edu
Safety Glasses: At a minimum, chemical safety glasses with side shields that meet the ANSI Z.87.1 standard must be worn whenever handling this chemical. brandeis.edu
Goggles: When there is a potential for significant splash hazards, chemical splash goggles are required to provide a complete seal around the eyes. auburn.edubrandeis.edu
Face Shield: For procedures with a high risk of splashing, such as transferring large quantities or working with pressurized systems, a face shield should be worn in addition to safety goggles to protect the entire face. lsu.edubrandeis.eduuwm.edu
Protecting the skin from contact is critical. This compound can cause severe burns, and absorption through the skin is a primary route of exposure for many chemicals. brandeis.eduse-eppc.org
Protective Clothing: A laboratory coat or apron made of a chemical-resistant material should be worn to protect against spills. lsu.edubrandeis.edu Clothing should cover the arms, and long pants and closed-toe shoes are required at all times in the laboratory. lsu.eduuci.edu Shorts, skirts, and perforated shoes are prohibited. lsu.edu
Chemical-Resistant Gloves: The choice of glove material is critical for providing an effective barrier. uiowa.edu No single glove material protects against all chemicals, so selection must be based on the specific properties of this compound and the nature of the work. cdc.govuiowa.edu Gloves should be inspected for any signs of degradation, punctures, or tears before each use. uiowa.edu Disposable nitrile gloves may offer adequate protection for incidental contact with small quantities, but for prolonged contact or immersion, more robust options are necessary. auburn.edubrandeis.edu It is recommended to consult the manufacturer's chemical resistance guide for specific breakthrough times.
| Glove Material | General Resistance Profile | Common Applications |
|---|---|---|
| Nitrile Rubber | Good resistance to oils, greases, acids, caustics, and alcohols. Not recommended for strong oxidizing agents, aromatic solvents, or ketones. fsu.edu | General laboratory use, protection against incidental splashes. brandeis.edu |
| Butyl Rubber | Excellent resistance to highly corrosive acids (e.g., nitric acid, sulfuric acid), strong bases, aldehydes, and ketones. Poor performance with hydrocarbons and halogenated solvents. fsu.edu | Handling highly corrosive or reactive chemicals. |
| Neoprene | Good resistance to hydraulic fluids, gasoline, alcohols, organic acids, and alkalis. Superior wear resistance compared to natural rubber. fsu.edu | Work with a broad range of chemicals where physical durability is also required. |
| Barrier Laminate | Highly resistant to a wide range of solvents and chemicals. sdstate.edu | Handling highly toxic or aggressive chemicals where maximum protection is needed. |
Engineering Controls and Ventilation Systems
Engineering controls are the primary and most effective means of controlling exposure to hazardous chemicals as they are designed to remove the hazard at its source, placing a barrier between the worker and the chemical. apolloscientific.co.ukcdc.gov
All work with this compound must be conducted inside a properly functioning chemical fume hood to minimize the inhalation of its corrosive and toxic vapors. upenn.eduauburn.eduscienceequip.com.aufisheramerican.com
Proper Operation: The fume hood sash should be kept as low as possible, at the marked normal working height, to maximize protection without impeding the procedure. iisc.ac.infiu.edu All work and equipment should be kept at least six inches behind the plane of the sash. iisc.ac.infiu.edu Swift movements in and out of the hood and excessive foot traffic in front of it should be avoided as they can disrupt the airflow and compromise containment. iisc.ac.infiu.edu
Maintenance and Monitoring: Fume hoods must be regularly monitored and maintained to ensure they are functioning correctly. laboratorydesign.com They should be equipped with a continuous monitoring device, such as an airflow indicator or alarm, to provide a convenient confirmation of adequate performance before use. laboratorydesign.comunlv.edu The face velocity must be measured periodically (e.g., annually) to certify that it meets required standards. iisc.ac.inlaboratorydesign.com
| Parameter | Standard/Recommended Value | Rationale |
|---|---|---|
| Average Face Velocity | 80-120 fpm (feet per minute) | Ensures adequate capture of contaminants without creating excessive turbulence. laboratorydesign.comunlv.edu |
| Minimum Face Velocity (at any point) | 60-80 fpm | Prevents dead spots and ensures containment across the entire hood opening. unlv.edu |
| Maximum Face Velocity | 150 fpm | Prevents turbulence that could cause contaminants to escape the hood. iisc.ac.in |
| Monitoring Frequency | Continuous (via installed device); Certified at least annually. | Verifies ongoing proper function and ensures long-term safety performance. laboratorydesign.com |
Local Exhaust Ventilation (LEV) is an engineering control system designed to capture airborne contaminants at or near their source of generation, preventing them from dispersing into the wider workspace. eldridgeusa.comhsa.ieosha.gov An LEV system typically consists of a hood or enclosure to capture the contaminant, ductwork to transport the air, an air cleaner or filter, and a fan to move the air. osha.govworksafe.qld.gov.au
LEV is the preferred ventilation method when:
The chemical being handled has a high degree of hazard. osha.gov
The emission source is localized and well-defined. osha.gov
Employees work in the immediate vicinity of the emission source. osha.gov
The goal is to prevent contaminants from spreading throughout the general work area. eldridgeusa.com
For processes involving this compound that cannot be fully contained within a standard fume hood, a specifically designed LEV system, such as an extraction arm, may be necessary to provide effective, localized containment. eldridgeusa.com The design and installation of an LEV system must be carried out by a competent person to ensure it is fit for its purpose and effectively controls exposure. hsa.ieworksafe.qld.gov.au
Safe Storage and Disposal Procedures for this compound and Waste
Proper storage and disposal of this compound and its associated waste are critical to prevent accidental exposure and environmental contamination.
This compound must be stored in a cool, dry, and well-ventilated area, away from materials with which it can react dangerously. [cite: 6] It is crucial to store it in a corrosives area and keep it under nitrogen to prevent contact with moisture, as it reacts violently with water. [cite: 1, 3]
To prevent hazardous reactions, this compound should be segregated from the following incompatible materials:
Strong oxidizing agents [cite: 1, 3]
Strong bases [cite: 1, 3]
Alcohols [cite: 1, 3]
Water/Moisture [cite: 1, 3, 5]
Contact with these substances can lead to violent reactions, the release of toxic gases, or an increase in corrosive properties. [cite: 10]
Interactive Data Table: Incompatible Materials for this compound
| Incompatible Material | Potential Hazard of Reaction |
| Strong Oxidizing Agents | Fire and explosion risk |
| Strong Bases | Violent reaction, heat generation |
| Alcohols | Exothermic reaction, release of toxic fumes |
| Water / Moisture | Reacts violently, produces corrosive byproducts [cite: 1, 3] |
Unused this compound and any materials contaminated with it are considered hazardous waste and must be managed according to strict environmental regulations. The Environmental Protection Agency (EPA) classifies hazardous wastes based on their characteristics: ignitability, corrosivity, reactivity, and toxicity. [cite: 12] this compound exhibits corrosive properties. [cite: 1, 3, 4]
Waste containing this compound should be collected in suitable, closed, and clearly labeled containers for disposal. [cite: 1, 3] It is imperative to dispose of the contents and the container at an approved waste disposal plant. [cite: 1, 3] For acutely toxic 'P-listed' hazardous wastes, there are more stringent disposal requirements, such as limitations on container size and the mandatory disposal of empty containers as hazardous waste. [cite: 8] While this compound's specific listing should be confirmed against current P-lists, treating it with a high degree of caution is prudent.
Emergency Response Protocols for Spills, Fires, and Exposures
In the event of an emergency involving this compound, a swift and informed response is crucial to minimize harm.
Immediate medical attention is required for any exposure to this compound. [cite: 1, 3] The following first aid measures should be taken:
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. [cite: 1, 3] Remove contact lenses if present and easy to do so. [cite: 4] Continue rinsing and seek immediate medical attention. [cite: 1, 3, 4]
Skin Contact: Take off immediately all contaminated clothing and shoes. [cite: 1, 3] Rinse the skin with plenty of water or shower. [cite: 1, 3, 4] Wash the affected area with soap and plenty of water. [cite: 1, 3] Seek immediate medical attention. [cite: 1, 3, 4]
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. [cite: 1, 3] If breathing is difficult, give oxygen. [cite: 1, 3] If the person is not breathing, give artificial respiration. [cite: 1, 3] Seek immediate medical attention. [cite: 1, 3]
Ingestion: Rinse the mouth with water. [cite: 1, 3] Do NOT induce vomiting. [cite: 4] Call a physician or poison control center immediately. [cite: 1, 3, 4] If possible, have the person drink milk afterward. [cite: 1, 3]
In the case of a spill, personnel should wear appropriate personal protective equipment, including a self-contained breathing apparatus and a protective suit. [cite: 1, 3] The area should be evacuated, and ventilation should be ensured. [cite: 5]
For containment and clean-up:
Contain the spillage using a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth. [cite: 7]
Collect the spilled material and place it in a suitable, closed container for disposal according to local regulations. [cite: 7]
Do not allow the product to come into contact with water during cleanup. [cite: 5]
Clean the affected area thoroughly. [cite: 5]
All laboratory personnel working with this compound must be aware of the location and proper operation of emergency equipment.
Eyewash Stations: These should be readily accessible and used immediately in the event of eye contact. The eyes should be flushed for at least 15 minutes.
Safety Showers: In case of extensive skin contact, a safety shower should be used to rinse the chemical off the body. Contaminated clothing should be removed while under the shower.
Regular drills and training on the use of this equipment are essential to ensure a rapid and effective response in an emergency.
Interactive Data Table: Emergency Response Summary
| Emergency | Action |
| Eye Contact | Immediately flush with water for at least 15 minutes at an eyewash station and seek medical attention. [cite: 1, 3, 4] |
| Skin Contact | Remove contaminated clothing and rinse with water for at least 15 minutes in a safety shower. Seek medical attention. [cite: 1, 3, 4] |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [cite: 1, 3] |
| Ingestion | Rinse mouth, do not induce vomiting, and seek immediate medical attention. [cite: 1, 3, 4] |
| Spill | Evacuate the area, wear PPE, contain with absorbent material, and collect for hazardous waste disposal. [cite: 5, 7] |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Peaks at 550–600 cm⁻¹ (P–Cl stretch) and 1450–1600 cm⁻¹ (C=C aromatic).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 211 (M⁺) with fragments at m/z 176 (M⁺–Cl) .
- Chromatography : Use phosphate-perchlorate buffer systems (pH 2.5) in HPLC for resolving degradation products .
How should this compound be handled to ensure stability and prevent hydrolysis?
Basic Research Question
- Storage : Under inert gas (argon/nitrogen) at –20°C in amber glass vials to avoid light-induced degradation.
- Handling : Use anhydrous solvents and glove boxes with <0.1 ppm moisture. Quench residues with 10% sodium bicarbonate .
- Stability Testing : Monitor via Karl Fischer titration for moisture content and periodic NMR to detect hydrolyzed byproducts (e.g., phenylphosphonic acid) .
What role does this compound play in synthesizing chiral organophosphorus ligands?
Advanced Research Question
this compound serves as a precursor for asymmetric ligands in catalysis. Example methodology:
React with chiral alcohols (e.g., binaphthol) in THF at –78°C.
Use stoichiometric control (1:1 molar ratio) to avoid over-substitution.
Purify via recrystallization in hexane/ethyl acetate.
Validate enantiomeric excess (ee) using chiral HPLC or ³¹P NMR with chiral shift reagents .
Q. Common Pitfalls :
- Racemization at elevated temperatures.
- Incomplete substitution due to steric hindrance.
How can researchers resolve contradictions in reported reaction yields for this compound-mediated couplings?
Advanced Research Question
Discrepancies often arise from:
- Moisture contamination : Validate anhydrous conditions via Karl Fischer titration .
- Catalyst variability : Screen ligands (e.g., triethylamine vs. DMAP) and document batch-specific activity.
- Statistical rigor : Use ≥3 experimental replicates and report confidence intervals. Apply Grubbs’ test to identify outliers .
Case Study :
A 2023 study found 60–75% yield variability in Suzuki-Miyaura couplings. Re-evaluation using controlled water content (<50 ppm) increased reproducibility to ±5% .
What strategies optimize this compound’s reactivity in multi-step organophosphorus syntheses?
Advanced Research Question
- Sequential functionalization : Prioritize P–Cl bond activation before introducing sterically demanding groups.
- Protecting groups : Use tert-butyl or trimethylsilyl groups to shield reactive sites during intermediate steps.
- In-situ monitoring : Employ Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
